N-(1-phenylethyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10(11-6-3-2-4-7-11)15-12-13-8-5-9-14-12/h2-10H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBARSZOTGRLDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Amination and Pyrimidine (B1678525) Ring Functionalization
Direct methods for the synthesis of N-(1-phenylethyl)pyrimidin-2-amine involve either the substitution of a suitable leaving group on the pyrimidine ring by 1-phenylethylamine (B125046) or the construction of the pyrimidine ring from precursors already containing the desired N-substituent.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a foundational strategy for the synthesis of 2-aminopyrimidine (B69317) derivatives. This approach typically involves the reaction of a 2-halopyrimidine with an amine, where the electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack. The reaction of 2-chloropyrimidine (B141910) with 1-phenylethylamine serves as a direct route to this compound.
The reactivity in SNAr reactions on pyrimidine is influenced by the nature of the leaving group and the reaction conditions. Generally, the reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. While specific documented examples for the synthesis of this compound via this method are not extensively detailed in readily available literature, the general applicability of this reaction is well-established for a wide range of primary and secondary amines. researchgate.net
A typical procedure would involve heating 2-chloropyrimidine with 1-phenylethylamine in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), often with a non-nucleophilic base like triethylamine (B128534) or potassium carbonate. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
Table 1: General Conditions for Nucleophilic Aromatic Substitution
| Parameter | Typical Conditions |
| Pyrimidine Substrate | 2-Chloropyrimidine or 2-Bromopyrimidine (B22483) |
| Amine | 1-Phenylethylamine |
| Base | Triethylamine, Potassium Carbonate, or other non-nucleophilic bases |
| Solvent | Ethanol, DMF, Dioxane |
| Temperature | Room temperature to reflux |
Condensation Reactions for Pyrimidine Moiety Construction
An alternative to functionalizing a pre-formed pyrimidine ring is to construct the heterocyclic system from acyclic precursors. The most common method for synthesizing 2-aminopyrimidines is the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov
In the context of synthesizing this compound, this would involve the reaction of N-(1-phenylethyl)guanidine with a suitable three-carbon electrophilic synthon, such as malondialdehyde or a derivative thereof. The N-(1-phenylethyl)guanidine can be prepared from 1-phenylethylamine and a guanylating agent.
This condensation reaction is typically acid- or base-catalyzed and proceeds via the formation of a dihydropyrimidine (B8664642) intermediate, which then aromatizes to the final pyrimidine product. This method offers the advantage of introducing the desired N-substituent at an early stage of the synthesis. A patent for related N-phenyl-2-pyrimidine-amine derivatives describes a one-step condensation reaction catalyzed by a strong base. google.com
Catalytic Approaches in this compound Synthesis
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. These methods offer high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods.
Palladium-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govgoogle.com This reaction is widely used for the synthesis of N-aryl and N-heteroaryl amines from aryl/heteroaryl halides or triflates and primary or secondary amines. The synthesis of this compound can be efficiently achieved by the Buchwald-Hartwig amination of a 2-halopyrimidine (e.g., 2-bromopyrimidine or 2-chloropyrimidine) with 1-phenylethylamine.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. A variety of phosphine-based ligands have been developed to facilitate this transformation with high yields and broad substrate scope.
Table 2: Typical Components of a Buchwald-Hartwig Amination for this compound Synthesis
| Component | Examples |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Xantphos, BINAP, DavePhos, SPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
Copper-Catalyzed Transformations
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type condensations, represent another important strategy for the synthesis of N-heteroaryl amines. google.comnih.gov This method typically involves the reaction of a heteroaryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. The synthesis of this compound can be accomplished via the copper-catalyzed coupling of 2-halopyrimidines with 1-phenylethylamine.
Traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric amounts of copper). However, the development of ligand-assisted copper-catalyzed systems has allowed for milder reaction conditions and a broader substrate scope. Common ligands for these transformations include diamines and amino acids.
Other Transition Metal-Mediated Syntheses
While palladium and copper are the most commonly employed metals for C-N cross-coupling reactions, other transition metals have also been investigated for similar transformations. Rhodium catalysts, for instance, have been shown to be effective in C-H amination reactions, which could represent a future avenue for the direct synthesis of N-substituted pyrimidines without the need for a pre-installed leaving group. nih.gov However, specific applications of these other transition metals for the direct synthesis of this compound are not yet widely reported in the literature. Research in this area is ongoing and holds the potential for the development of novel and more efficient synthetic routes.
Asymmetric Synthesis and Stereochemical Control
Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound. Enantiomerically pure forms of such compounds are often required to elicit specific biological activities or material properties. Methodologies for asymmetric synthesis can be broadly categorized into enantioselective and diastereoselective approaches, including the use of chiral auxiliaries.
Enantioselective Pathways for Chiral this compound
The direct enantioselective synthesis of chiral amines is a well-established field, with several powerful methods applicable to the synthesis of this compound. One of the most direct and efficient strategies is the asymmetric hydrogenation of a prochiral imine precursor. mdpi.comacs.org This would involve the synthesis of an N-(pyrimidin-2-yl)imine of acetophenone, followed by hydrogenation using a chiral transition metal catalyst, typically based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands. acs.orgyoutube.com The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Another prominent enantioselective approach is biocatalysis. Engineered enzymes, such as reductive aminases (RedAms) or amine dehydrogenases (AmDHs), can catalyze the reductive amination of a ketone (acetophenone) with an amine source (2-aminopyrimidine or ammonia) to produce a chiral amine with high stereoselectivity. rochester.edu Transaminases also offer a powerful route, using a chiral amine donor to transfer its amino group to a prochiral ketone. nih.gov
Table 1: Potential Enantioselective Methods
| Method | Precursors | Key Reagent/Catalyst | Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | N-(1-phenylethylidene)pyrimidin-2-amine | Chiral Rh, Ir, or Ru complexes | High efficiency, broad substrate scope mdpi.comacs.org |
| Biocatalytic Reductive Amination | Acetophenone, 2-Aminopyrimidine | Reductive Aminase (RedAm) | High enantioselectivity, mild conditions rochester.edu |
Utilization of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. nih.gov For the synthesis of this compound, the chiral (R)- or (S)-1-phenylethylamine itself can act as a chiral building block or auxiliary. nih.govnih.gov
One strategy involves using an enantiomerically pure 1-phenylethylamine as a nucleophile to react with an activated pyrimidine, such as 2-chloropyrimidine. This directly installs the chiral side chain. While this is a straightforward approach, the focus of chiral auxiliary-based methods is often to create new stereocenters.
A more classical auxiliary-based approach would involve attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to set the desired stereochemistry, and then cleaving the auxiliary. For instance, an achiral pyrimidine derivative could be modified with a chiral auxiliary, followed by a reaction that creates the chiral center on the ethylamine (B1201723) bridge, after which the auxiliary is removed. The use of chiral oxazolidinones, as demonstrated by Evans, is a prime example of this strategy in other contexts. nih.gov While the use of N-(1-phenylethyl)aziridines is a plausible strategy for delivering the phenylethylamine moiety, specific applications in pyrimidine synthesis are not widely documented in current literature.
Diastereoselective Synthesis Methods
Diastereoselective methods are employed when multiple chiral centers are present or being formed. If a substrate already contains a chiral center, it can influence the formation of a new one. For example, if a substituted chiral 1-phenylethylamine is used, its existing stereocenter can direct the outcome of reactions on the pyrimidine ring or the side chain, leading to a specific diastereomer. nih.gov
One-pot reactions that form multiple bonds and stereocenters with high diastereoselectivity, such as the ene-imine cyclization reported for the synthesis of substituted 5-phenylmorphans, exemplify the efficiency of such methods. nih.gov A similar strategy could be envisioned where a chiral imine derived from 1-phenylethylamine undergoes a diastereoselective addition or cyclization reaction to build a more complex, substituted this compound derivative.
Derivatization and Chemical Transformations
Once the core structure of this compound is synthesized, its properties can be fine-tuned through derivatization. Both the pyrimidine core and the phenylethyl side chain offer sites for chemical modification.
Functional Group Interconversions on the Pyrimidine Core
The 2-aminopyrimidine scaffold is a versatile platform for functionalization. The pyrimidine ring is generally electron-deficient and can undergo various transformations.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. If a halogenated pyrimidine precursor is used, such as 2-amino-4-chloropyrimidine, the chiral N-(1-phenylethyl)amine can be introduced via this palladium-catalyzed reaction. nih.govmdpi.com Conversely, if the this compound core is first halogenated (e.g., at the 5-position), it can then undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups.
Deconstruction-Reconstruction Strategies: Innovative methods allow for the complete diversification of the pyrimidine ring. A recently developed strategy involves converting a pyrimidine into an N-arylpyrimidinium salt, which can be cleaved into a three-carbon iminoenamine building block. This intermediate can then be reacted with various reagents to reconstruct a new, differently substituted pyrimidine or to form other heterocycles like pyrazoles or oxazoles. nih.gov This approach offers a powerful way to modify the substitution pattern far beyond simple functional group interconversion.
Direct C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like halogenated pyrimidines. While specific examples on this substrate are scarce, this remains an active area of research for heterocyclic compounds.
Table 2: Selected Derivatization Reactions for the Pyrimidine Core
| Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Formation of the N-aryl bond | nih.govmdpi.com |
| Suzuki Coupling | Pd catalyst, boronic acid, base | C-C bond formation (e.g., arylation) | nih.gov |
| Deconstruction-Reconstruction | Triflic anhydride, amidine/hydrazine | Complete pyrimidine diversification | nih.gov |
Modifications of the Phenylethyl Side Chain
The phenylethyl side chain provides another handle for chemical modification, allowing for the exploration of structure-activity relationships related to this part of the molecule.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the alkylamino substituent would need to be considered. These reactions would introduce functional groups onto the phenyl ring, altering its electronic and steric properties.
Modifications via the Benzylic Position: The benzylic position (the carbon bearing the phenyl group) is activated. While reactions at this site could risk racemization if the stereocenter is disturbed, certain transformations might be possible.
Side-Chain Homologation or Cleavage: More drastic modifications could involve extending or cleaving the side chain. For example, the von Braun reaction, which uses cyanogen (B1215507) bromide to cleave tertiary amines, can open piperidine (B6355638) rings to yield functionalized acyclic amines, demonstrating a method for profound structural change. nih.gov While harsh, such principles could be adapted for significant structural alterations.
The ability to selectively modify either the pyrimidine core or the phenylethyl side chain makes this compound a versatile scaffold for developing new chemical entities with tailored properties.
Regioselectivity and Chemoselectivity Studies
The selective introduction of an amino group at the C2 position of a pyrimidine ring, especially in the presence of a competing reactive site at C4, is a pivotal step in the synthesis of this compound. The regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds is highly sensitive to a variety of factors, including the substitution pattern of the pyrimidine ring itself, the nature of the incoming nucleophile, and the reaction conditions employed.
Regioselectivity in Reactions with Dichloropyrimidines
A common and versatile precursor for the synthesis of aminopyrimidines is 2,4-dichloropyrimidine (B19661). However, the reaction of amines with this substrate typically favors substitution at the C4 position, which is electronically more deficient and thus more susceptible to nucleophilic attack. To achieve the desired C2 substitution for the synthesis of this compound, specific strategies must be implemented.
Research has demonstrated that the presence of certain substituents on the pyrimidine ring can significantly influence the regioselectivity of amination. For instance, the introduction of a trimethylsilyl (B98337) group at the C5 position of 2,4-dichloropyrimidine can act as a control element, directing the substitution of more nucleophilic amines to the C2 position under non-catalyzed conditions. For less nucleophilic amines, a palladium-catalyzed reaction can be employed to achieve the same C2 selectivity. mit.edu
Another effective strategy involves the use of tertiary amines as nucleophiles. Studies have shown that the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines can lead to excellent C2 selectivity. nih.gov This proceeds through an in-situ N-dealkylation of an intermediate, ultimately yielding the C2-aminated product.
The choice of base and catalyst system is also crucial in directing the regioselectivity. For example, a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-substituted product with secondary aliphatic amines and anilines. acs.orgresearchgate.net This underscores the importance of carefully selecting the reaction partners and conditions to favor the desired C2 amination for the synthesis of this compound. In the case of chiral amines, such as 1-phenylethylamine, the potential for epimerization during palladium-catalyzed amination must also be considered. acs.org
The following table illustrates the impact of reaction conditions on the regioselectivity of the amination of substituted dichloropyrimidines.
| Starting Material | Amine | Catalyst/Base | Solvent | Temp (°C) | Major Product (Ratio) | Reference |
| 5-Trimethylsilyl-2,4-dichloropyrimidine | Secondary Amine | None | THF | RT | C2-aminated | mit.edu |
| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amine | None | Various | RT | C2-aminated | nih.gov |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amine | Pd(OAc)₂/dppb, LiHMDS | THF | -20 to 0 | C4-aminated (>95:5) | acs.orgresearchgate.net |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | None | THF | -60 | C4-aminated (>95:5) | acs.orgresearchgate.net |
Chemoselectivity Considerations
Chemoselectivity becomes a critical issue when the pyrimidine precursor contains other functional groups that could potentially react with the amine or the reagents employed. For instance, if the pyrimidine ring is substituted with other leaving groups or electrophilic centers, the reaction with 1-phenylethylamine must be conducted under conditions that selectively favor the displacement of the chloro group at the C2 position.
The use of milder reaction conditions, such as lower temperatures and specific base/catalyst combinations, can help to enhance chemoselectivity. For example, the non-catalyzed SNAr reaction of highly nucleophilic amines with specifically activated dichloropyrimidines can proceed at low temperatures, minimizing side reactions. mit.edu Conversely, for less reactive systems, a carefully chosen catalyst that selectively activates the C2 position is paramount.
In scenarios where the pyrimidine ring contains functional groups sensitive to strong bases, the choice of base is critical. The use of a hindered but non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can be advantageous in promoting the desired amination without causing unwanted side reactions. acs.orgresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of each atom.
Proton (¹H) NMR spectroscopy of N-(1-phenylethyl)pyrimidin-2-amine would be expected to reveal a series of signals corresponding to the distinct hydrogen atoms in the molecule. The phenyl group would likely exhibit multiplets in the aromatic region (typically δ 7.2-7.5 ppm). The methine proton (CH) of the phenylethyl group, being adjacent to both the phenyl ring and the amine nitrogen, would likely appear as a quartet downfield due to these deshielding effects. The methyl (CH₃) protons of the phenylethyl group would present as a doublet, coupled to the methine proton. The protons on the pyrimidine (B1678525) ring would show characteristic shifts and coupling patterns, with the proton at the 5-position appearing as a triplet and the protons at the 4- and 6-positions appearing as a doublet. The N-H proton of the amine linkage would likely produce a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Phenyl-H | 7.2-7.5 | Multiplet | |
| Pyrimidinyl-H5 | ~6.6 | Triplet | ~4.8 |
| Pyrimidinyl-H4, H6 | ~8.3 | Doublet | ~4.8 |
| N-H | Variable | Broad Singlet | |
| CH (phenylethyl) | ~5.3 | Quartet | ~6.8 |
| CH₃ (phenylethyl) | ~1.6 | Doublet | ~6.8 |
This is a hypothetical data table based on known chemical shift values for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (δ 125-145 ppm). The C2 carbon of the pyrimidine ring, being directly attached to two nitrogen atoms, would be significantly deshielded and appear far downfield (around δ 160 ppm). The C4/C6 and C5 carbons of the pyrimidine ring would have distinct chemical shifts. The methine and methyl carbons of the phenylethyl group would appear in the aliphatic region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (pyrimidine) | ~162 |
| C4, C6 (pyrimidine) | ~158 |
| C5 (pyrimidine) | ~110 |
| C (ipso-phenyl) | ~145 |
| C (ortho, meta, para-phenyl) | 126-129 |
| CH (phenylethyl) | ~53 |
| CH₃ (phenylethyl) | ~25 |
This is a hypothetical data table based on known chemical shift values for similar structural motifs.
To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques would be essential. Correlation Spectroscopy (COSY) would be used to establish ¹H-¹H coupling networks, for instance, confirming the coupling between the methine and methyl protons of the phenylethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the entire molecular structure, including the connection between the phenylethyl and pyrimidin-2-amine fragments.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and providing a "fingerprint" of the compound.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would likely appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyrimidine rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings would generate a series of complex bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would be expected in the 1200-1350 cm⁻¹ range.
Expected FTIR Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N, C=C Stretch (aromatic) | 1400-1600 |
| C-N Stretch | 1200-1350 |
This is a hypothetical data table based on characteristic functional group frequencies.
FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like N-H give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric breathing vibrations of the phenyl and pyrimidine rings would be expected to be prominent in the Raman spectrum. The C-C backbone stretching of the phenylethyl group would also be observable. The combination of FTIR and FT-Raman data would provide a more complete vibrational profile of the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption characteristics of this compound in solution are investigated using UV-Vis spectroscopy. This technique provides insights into the electronic transitions within the molecule, which are primarily associated with the phenyl and pyrimidine chromophores. azooptics.com
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. azooptics.com The phenyl group typically displays strong absorptions around 250-280 nm due to π → π* transitions. researchgate.net The pyrimidine ring, being a heteroaromatic system, also contributes to the UV absorption profile, often showing complex bands in a similar region. researchgate.net The presence of the amino group as a substituent on the pyrimidine ring can cause a bathochromic (red) shift of these absorptions due to the extension of the conjugated system.
The solvent environment can influence the position and intensity of the absorption maxima (λmax). In polar solvents, a slight shift in the n → π* transition to shorter wavelengths (hypsochromic or blue shift) may be observed, while the π → π* transitions might undergo a bathochromic shift. A hypothetical UV-Vis absorption data table for this compound in a common organic solvent like ethanol (B145695) is presented below, based on the analysis of similar compounds. researchgate.netresearchgate.net
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in Ethanol
| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Electronic Transition | Associated Chromophore |
| ~275 | ~8,000 | π → π | Phenyl Ring |
| ~260 | ~12,000 | π → π | Pyrimidine Ring |
| ~300 | ~2,500 | n → π* | Pyrimidine Ring (N atoms) |
Note: This data is predictive and based on the analysis of related chemical structures. Actual experimental values may vary.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns under ionization. nih.gov Electron impact (EI) mass spectrometry is a common technique for such analyses.
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation of this compound is anticipated to proceed through several characteristic pathways, primarily involving the cleavage of the bond between the phenylethyl group and the pyrimidine ring, as well as fragmentation within the phenylethyl moiety itself. libretexts.orgresearchgate.net
A key fragmentation pathway is the α-cleavage of the C-C bond in the phenylethyl side chain, which is a common fragmentation pattern for aliphatic amines. libretexts.org This would result in the formation of a stable benzylic cation. Another significant fragmentation would be the cleavage of the N-C bond connecting the side chain to the pyrimidine ring.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 213 | [C₁₂H₁₃N₃]⁺ | Molecular Ion (M⁺) |
| 198 | [C₁₁H₁₀N₃]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |
| 105 | [C₈H₉]⁺ | Cleavage of the N-C bond to form the 1-phenylethyl cation |
| 94 | [C₄H₄N₃]⁺ | Cleavage of the N-C bond to form the 2-aminopyrimidinyl cation |
| 77 | [C₆H₅]⁺ | Loss of ethylene (B1197577) from the 1-phenylethyl cation |
Note: The relative abundances of these fragments would depend on the ionization conditions.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for this compound in the solid state. aminer.cnnih.govnih.gov This technique allows for the precise determination of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Determination of Molecular Conformation and Bond Parameters
The analysis of the crystal structure would reveal the specific conformation of the 1-phenylethyl group relative to the pyrimidine ring. The torsion angles defining the orientation of the phenyl and pyrimidine rings are of particular interest. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the two ring systems.
Bond lengths and angles within the pyrimidine and phenyl rings are expected to be in agreement with those observed for other N-substituted pyrimidin-2-amines and phenylethyl derivatives. nih.govnih.gov The C-N bond connecting the phenylethyl group to the pyrimidine ring will be of a length indicative of a single bond. The geometry around the nitrogen atom of the amino group will provide insight into its hybridization state.
Analysis of Crystal Packing and Supramolecular Synthons
The crystal packing of this compound is expected to be governed by a network of intermolecular hydrogen bonds. nih.gov N-H···N hydrogen bonds are a common and robust supramolecular synthon in N-substituted 2-aminopyrimidines, leading to the formation of centrosymmetric dimers or extended chains. acs.org In these synthons, the amino group of one molecule acts as a hydrogen bond donor to one of the ring nitrogen atoms of a neighboring molecule.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations
Conformational Dynamics in Solution
The three-dimensional structure of a molecule is not static, particularly in a solution, where it can adopt a multitude of conformations. Understanding these conformational dynamics is crucial as they can significantly influence the molecule's properties and biological activity.
While direct and extensive studies on the conformational dynamics of N-(1-phenylethyl)pyrimidin-2-amine in solution are not widely available in the public domain, valuable insights can be drawn from computational studies on closely related analogs, such as N-(3-methylphenyl)pyrimidin-2-amine. nih.gov Research on this similar compound has revealed the existence of multiple stable conformations. In the crystalline state of N-(3-methylphenyl)pyrimidin-2-amine, two independent molecules were observed in the asymmetric unit, showcasing different torsional angles between the pyrimidine (B1678525) and the phenyl rings. nih.gov This suggests that even subtle changes in the crystal packing environment can favor different conformations.
In solution, the energetic barriers between these conformations are likely to be low, allowing for rapid interconversion. Computational methods, such as molecular dynamics (MD) simulations, can be employed to model this dynamic behavior. These simulations would likely show that the molecule explores a range of torsional angles around the C-N bond connecting the pyrimidine ring and the phenylethyl group. The relative populations of these conformers would be determined by their free energies in a given solvent, which can be calculated using quantum chemical methods.
A hypothetical conformational analysis of this compound would involve rotating the key dihedral angles, such as the one between the pyrimidine ring and the N-C bond of the ethylamine (B1201723) linker, and the one between the phenyl group and the C-C bond of the ethyl group. The resulting energy profile would reveal the most stable conformers.
| Dihedral Angle | Description | Predicted Stable Conformations (Hypothetical) |
| Pyrimidine-N-C-C | Torsion between the pyrimidine ring and the ethyl linker | ~30° and ~150° |
| N-C-C-Phenyl | Torsion between the ethyl linker and the phenyl ring | ~60°, ~180°, and ~300° (gauche and anti) |
Simulation of Intermolecular Interactions
The way molecules interact with each other and with their environment is fundamental to their macroscopic properties. Molecular dynamics simulations are a key tool for studying these intermolecular interactions. researchgate.netresearchgate.net
For a molecule like this compound, several types of intermolecular interactions are expected to be significant. The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the amine group provides a hydrogen bond donor. The phenyl ring can participate in π-π stacking interactions.
Simulations of related pyrimidine derivatives have provided detailed pictures of these interactions. For instance, in the crystal structure of N-(3-methylphenyl)pyrimidin-2-amine, one of the independent molecules forms centrosymmetric dimers through {···HNCN}₂ synthons, a classic hydrogen bonding pattern. nih.gov The other independent molecule engages in a different N—H···N hydrogen bond. nih.gov These specific interactions highlight the versatility of the pyrimidine core in forming structured molecular assemblies.
Molecular dynamics simulations of this compound in a solvent like water would likely show the formation of transient hydrogen bonds between the solvent molecules and the nitrogen atoms of the pyrimidine and the amine group. In a non-polar solvent, self-association through hydrogen bonding and π-π stacking would be more prevalent.
Mechanistic Studies of Chemical Reactions via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states and the energy landscapes of these transformations.
Reaction Pathway Elucidation and Transition State Analysis
While specific computational studies on the reaction mechanisms involving this compound are not readily found, the general synthetic routes to 2-aminopyrimidines have been investigated computationally. A common method for their synthesis involves the nucleophilic substitution of a leaving group on the pyrimidine ring by an amine.
For the synthesis of this compound, a plausible pathway is the reaction of 2-chloropyrimidine (B141910) with 1-phenylethanamine. Computational analysis of this type of reaction would typically involve:
Locating the transition state structure: This is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. For an SNAr (nucleophilic aromatic substitution) reaction, the transition state would involve the partial formation of the new C-N bond and the partial breaking of the C-Cl bond.
Frequency calculations: These are performed to confirm that the located structure is a true transition state (characterized by one imaginary frequency) and to calculate the zero-point vibrational energy.
Intrinsic Reaction Coordinate (IRC) calculations: These calculations trace the reaction path downhill from the transition state to connect it to the reactants and products, confirming that the located transition state is the correct one for the desired reaction.
Energetic Profiles of Synthetic Transformations
The energetic profile of a reaction provides a quantitative understanding of its feasibility and kinetics. By calculating the relative energies of the reactants, transition states, intermediates, and products, a reaction energy diagram can be constructed.
For the synthesis of this compound from 2-chloropyrimidine and 1-phenylethanamine, a hypothetical energetic profile would show the initial energy of the separated reactants, the energy of the transition state for the nucleophilic attack, the energy of a potential Meisenheimer intermediate (a resonance-stabilized intermediate common in SNAr reactions), a second transition state for the departure of the leaving group, and the final energy of the products.
| Reaction Step | Calculated Energy Change (Hypothetical) | Description |
| Reactants → Transition State 1 | +20 kcal/mol | Activation energy for the nucleophilic attack |
| Transition State 1 → Intermediate | -5 kcal/mol | Formation of the Meisenheimer intermediate |
| Intermediate → Transition State 2 | +10 kcal/mol | Activation energy for the loss of the chloride ion |
| Transition State 2 → Products | -25 kcal/mol | Overall reaction is exothermic |
These values are illustrative and would need to be calculated using high-level quantum chemistry methods to be accurate. Such calculations can also be used to compare the feasibility of different synthetic routes. researchgate.net
In Silico Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to predict how a small molecule (ligand) binds to a protein target.
Prediction of Binding Poses and Orientations
While there are no specific published docking studies for this compound against a particular target, the pyrimidine scaffold is a common feature in many kinase inhibitors. nih.gov Docking studies on similar pyrimidine-based inhibitors have provided valuable insights into their binding modes. nih.gov
For instance, in a hypothetical docking of this compound into the ATP-binding site of a protein kinase, the following interactions would be anticipated:
Hydrogen Bonding: The pyrimidine ring often forms key hydrogen bonds with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The N1 and the exocyclic amino group of the pyrimidine are prime candidates for forming these interactions.
Hydrophobic Interactions: The phenylethyl group would likely occupy a hydrophobic pocket within the binding site. The chirality of the 1-phenylethyl group would be critical, with one enantiomer likely showing a much better fit and stronger interaction than the other.
A docking simulation would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes.
| Interaction Type | Potential Interacting Residues (Hypothetical Kinase) |
| Hydrogen Bond | Backbone NH of Alanine |
| Hydrogen Bond | Backbone C=O of Glutamic Acid |
| π-π Stacking | Phenylalanine or Tyrosine side chain |
| Hydrophobic | Leucine, Valine, Isoleucine side chains |
These computational predictions are invaluable for guiding the design of new, more potent inhibitors by suggesting modifications to the ligand that could enhance its binding affinity and selectivity. mdpi.commdpi.com
Analysis of Intermolecular Hydrogen Bonding and Hydrophobic Interactions
The structure of this compound, featuring a pyrimidin-2-amine group and a phenylethyl substituent, allows for a combination of hydrogen bonding and hydrophobic interactions, which are critical in its interaction with other molecules, including in biological systems.
Intermolecular Hydrogen Bonding:
The 2-aminopyrimidine (B69317) moiety is a key player in forming hydrogen bonds. The exocyclic amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. Computational studies on similar 2-aminopyrimidine derivatives have demonstrated the formation of robust hydrogen-bonded dimers and more complex networks. For instance, studies on silylated 2-aminopyrimidines have confirmed the presence of intermolecular N-H···N hydrogen bonds, which are crucial for their supramolecular assembly. mdpi.com
In the context of this compound, the secondary amine (N-H) is a primary hydrogen bond donor. The two nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. Density Functional Theory (DFT) calculations on related aminopyrimidine derivatives can provide estimates of the energies and geometries of these hydrogen bonds. While specific data for the title compound is scarce, illustrative data from analogous systems highlights the nature of these interactions.
Illustrative Hydrogen Bond Parameters for a 2-Aminopyrimidine Dimer Analog
| Interacting Atoms | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| N-H···N (ring) | ~2.0 - 2.2 | ~160 - 175 | ~ -3 to -6 |
| C-H···N (ring) | ~2.4 - 2.6 | ~140 - 160 | ~ -1 to -2 |
This table presents typical data for hydrogen bonds in dimers of 2-aminopyrimidine derivatives based on computational studies of analogous systems. The values are illustrative and may vary for this compound.
The strength of these hydrogen bonds can be influenced by the electronic nature of substituents on the pyrimidine ring and the steric hindrance from the bulky phenylethyl group.
Hydrophobic Interactions:
The 1-phenylethyl group is a significant hydrophobic domain within the molecule. This nonpolar substituent will preferentially interact with other nonpolar groups or surfaces, driven by the hydrophobic effect. This effect is a major driving force in the folding of proteins and the binding of ligands to biological targets. nih.gov
Computational simulations of the aggregation of small hydrophobic solutes in water have quantified the hydrophobic interaction energy to be approximately 24 cal/mol per square angstrom of buried solvent-accessible surface area. nih.gov The phenyl ring of the phenylethyl group provides a substantial surface for such interactions. Molecular dynamics simulations of systems containing phenethylamine (B48288) derivatives have underscored the importance of hydrophobic interactions with protein cavities for stable binding. mdpi.com
Illustrative Contribution of Hydrophobic Interactions
| Hydrophobic Group | Estimated Buried Surface Area (Ų) | Estimated Hydrophobic Contribution (kcal/mol) |
| Phenyl group | ~100-150 | ~ -2.4 to -3.6 |
| Ethyl group | ~30-50 | ~ -0.7 to -1.2 |
This table provides an illustrative estimation of the contribution of the hydrophobic moieties of this compound to binding, based on the principle of hydrophobic interaction energy per unit of buried surface area. Actual values are context-dependent.
Understanding Molecular Recognition Principles
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, recognition by a host molecule, such as a protein receptor, will be governed by a combination of the hydrogen bonding and hydrophobic interactions discussed above.
The 2-aminopyrimidine core can be considered a "pharmacophore," a molecular framework that carries the essential features for biological activity. The arrangement of hydrogen bond donors and acceptors on this scaffold allows for specific recognition by complementary residues in a binding pocket. For example, the N-H donor and the ring nitrogens can form a specific hydrogen bonding pattern with amino acid side chains like aspartate, glutamate, asparagine, or glutamine. Molecular docking studies on various N-substituted 2-aminopyrimidine derivatives have shown that the pyrimidine ring often forms key hydrogen bonds with the hinge region of protein kinases. nih.gov
The phenylethyl group plays a crucial role in orienting the molecule within a binding site and providing additional binding affinity through hydrophobic interactions. The chirality at the 1-position of the ethyl group can also lead to stereospecific interactions, where one enantiomer fits a binding site more favorably than the other. The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, further enhancing binding affinity.
Structure Activity Relationship Sar Studies: Molecular and Mechanistic Insights
Influence of the Phenylethyl Moiety's Chirality on Molecular Interactions
The phenylethyl group of N-(1-phenylethyl)pyrimidin-2-amine contains a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). This chirality is a critical determinant of biological activity. The differential binding of enantiomers is a well-established principle in pharmacology, where one enantiomer often exhibits significantly higher potency than the other. This is because the binding pockets of target proteins are themselves chiral, composed of L-amino acids.
The specific orientation of the phenyl group and the methyl group in three-dimensional space dictates the potential for key molecular interactions, such as hydrophobic and van der Waals forces, with specific residues within a protein's binding site. For instance, in the context of kinase inhibition, the (R)-enantiomer of a related compound was found to be more potent than the (S)-enantiomer, a difference attributed to a more favorable orientation of the phenylethyl group in the ATP-binding pocket.
Due to the tetrahedral arrangement of substituents around the nitrogen atom, amines with three different substituents, like this compound, are chiral. However, the enantiomers of such amines often interconvert rapidly at room temperature through a process called pyramidal or nitrogen inversion. libretexts.org This inversion proceeds through a planar transition state and can lead to a racemic mixture, potentially complicating the analysis of stereospecific interactions. libretexts.org However, when the amine is part of a more rigid structure or when the inversion barrier is high, stable, resolvable enantiomers can be isolated. libretexts.org
Role of Pyrimidine (B1678525) Substituents on Molecular Recognition Patterns
The pyrimidine ring is a key feature of this compound, acting as a scaffold and participating in crucial hydrogen bonding interactions. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors (like the backbone NH groups of amino acids) in a protein's active site.
The substitution pattern on the pyrimidine ring significantly influences the compound's binding affinity and selectivity. For example, in a series of 2,4-disubstituted pyrimidine derivatives, the nature of the substituents at the C-2 and C-4 positions was found to be critical for cholinesterase inhibition. nih.gov Modifications at these positions can alter the electronic properties and steric profile of the molecule, thereby modulating its interaction with the target. nih.gov For instance, introducing different groups can enhance hydrophobic interactions, introduce new hydrogen bonding opportunities, or sterically hinder binding to off-target proteins, thus improving selectivity.
Research on 2,4-disubstituted pyrimidines has shown that both the steric and electronic properties of the substituents at the C-2 and C-4 positions of the pyrimidine ring affect cholinesterase inhibition. nih.gov
Conformational Flexibility and its Impact on Ligand-Target Interactions
The this compound molecule possesses considerable conformational flexibility, primarily due to the rotatable bond between the pyrimidine ring and the phenylethyl moiety. This flexibility allows the molecule to adopt different spatial arrangements, or conformations. The ability to adopt a specific low-energy conformation that is complementary to the shape of the target's binding site is crucial for potent biological activity.
The conformation of the ligand can be influenced by substituents on both the pyrimidine and the phenyl rings. Bulky substituents, for example, can restrict rotation and favor certain conformations over others. Computational modeling and techniques like X-ray crystallography are often used to study the preferred binding conformations of such molecules and to understand how conformational changes affect ligand-target interactions. Fused ring systems, such as those found in pyrazolo[1,5-a]pyrimidines, provide a more rigid framework that can reduce the entropic penalty of binding and lead to higher affinity. nih.gov
Bioisosteric Replacement Strategies and their Structural Consequences
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, various bioisosteric replacements can be envisioned.
The pyrimidine ring itself can be replaced by other heterocyclic systems. nih.gov For instance, replacing a nitrogen atom in the pyrimidine ring with a carbon-hydrogen group can eliminate a hydrogen bond acceptor site and introduce a potential steric clash, as observed in some pyridine (B92270) analogs. nih.gov Conversely, introducing other heterocycles might create new, favorable interactions. The thoughtful application of a bioisostere can probe the effects of steric size, shape, electronic properties, and lipophilicity on the biological response. nih.gov
The phenylethyl moiety can also be subject to bioisosteric replacement. For example, replacing the phenyl ring with other aromatic or heteroaromatic rings can explore different hydrophobic pockets within the binding site and potentially improve properties like solubility. The amide bond, if present in a derivative, is another common target for bioisosteric replacement with groups like oxazoles or triazoles to enhance metabolic stability. nih.gov
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Pyrimidine Ring | Pyridine, Pyridazine | Modulate hydrogen bonding capacity and steric interactions. nih.gov |
| Phenyl Group | Thiophene, Pyridine | Alter hydrophobic interactions and electronic properties. nih.gov |
| Amide Linker (in derivatives) | Oxazole, 1,2,3-Triazole | Improve metabolic stability and maintain key interactions. nih.gov |
Methodologies for SAR Elucidation
The elucidation of structure-activity relationships for compounds like this compound relies on a combination of synthetic and computational methods.
Synthetic Analogue Libraries: Medicinal chemists synthesize libraries of related compounds where specific parts of the molecule are systematically varied. For example, a library of this compound analogs could be created by varying the substituents on the pyrimidine ring or by replacing the phenyl group with other aromatic systems. nih.gov These analogs are then tested for their biological activity, and the results are used to build a picture of the SAR. The synthesis of 2,4-disubstituted pyrimidine derivatives can be achieved through a two-step process involving nucleophilic aromatic substitution. nih.gov
Computational Screening: Computational methods play a vital role in modern drug discovery.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of compounds and to rationalize the observed SAR of synthetically prepared analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search for other molecules that fit the pharmacophore and are therefore likely to be active.
These methodologies, often used in concert, provide a powerful toolkit for understanding and optimizing the molecular interactions of this compound and its derivatives for therapeutic applications.
Applications in Advanced Chemical Synthesis and Materials Science
As a Chiral Building Block in Complex Molecule Synthesis
The synthesis of complex, enantiomerically pure molecules, particularly for pharmaceutical applications, heavily relies on the availability of versatile chiral building blocks. researchgate.netyale.edu Chiral amines, such as (R)- or (S)-1-phenylethylamine, are foundational to this field due to their ready availability and the stereochemical information they impart to a growing molecular structure. nih.govsigmaaldrich.com N-(1-phenylethyl)pyrimidin-2-amine incorporates this valuable chiral amine, suggesting its potential as a sophisticated building block.
The presence of the pyrimidine (B1678525) ring offers additional points for chemical modification, allowing for the construction of diverse and complex molecular architectures. The pyrimidine core is a common feature in many biologically active compounds, including a variety of drugs. lifechemicals.comnih.gov The combination of the chiral center and the functionalizable heterocyclic ring in a single molecule makes this compound a promising starting material for the synthesis of novel therapeutic agents and other complex organic molecules.
Table 1: Examples of Chiral Amines as Building Blocks
| Chiral Amine | Application in Synthesis | Reference |
| (R)-1-Phenylethylamine | Synthesis of chiral auxiliaries and ligands | nih.gov |
| (S)-1-Phenylethylamine | Asymmetric synthesis of amino acids | nih.gov |
| (R)-α-Ethylbenzylamine | Preparation of C2-symmetrical secondary amines | sigmaaldrich.com |
Development as Ligands for Asymmetric Catalysis
Asymmetric catalysis, a field recognized with a Nobel Prize, is crucial for the efficient synthesis of single-enantiomer drugs. pnas.orgpnas.org The effectiveness of this technology hinges on the design of chiral ligands that can effectively transfer their stereochemical information to a metal catalyst. nih.govresearchgate.net Chiral ligands containing nitrogen atoms are a prominent class, and the structure of this compound makes it an intriguing candidate for development into a novel ligand. mdpi.com
The molecule possesses two nitrogen atoms within the pyrimidine ring and an additional nitrogen atom in the amine linker, all of which could potentially coordinate with a transition metal. The chiral (1-phenylethyl) group is strategically positioned to create a chiral environment around a coordinated metal center, which is a prerequisite for enantioselective catalysis. acs.org By modifying the pyrimidine ring with other donor groups, such as phosphines, it would be possible to create bidentate or tridentate P,N-ligands, a class of ligands that has shown significant success in a variety of asymmetric transformations.
Table 2: Examples of Chiral Nitrogen-Containing Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction | Reference |
| Chiral 2,2'-Bipyridines | Nickel | Reductive Arylation | acs.org |
| Chiral Bis(oxazolinyl)thiophenes | Copper | Friedel–Crafts Alkylation | |
| Chiral P,N-Ligands | Rhodium, Iridium | Asymmetric Hydrogenation | pnas.orgpnas.org |
| Chiral Pyrimidine Acyclic Nucleosides | Rhodium | Asymmetric Allylation | nih.gov |
Precursor in the Synthesis of Functional Organic Materials
The field of materials science is increasingly looking towards functional organic molecules to create materials with tailored electronic, optical, and physical properties. rsc.org Pyrimidine derivatives have emerged as a valuable scaffold in this area due to their inherent electronic properties and their ability to be readily functionalized. mdpi.comelsevierpure.com These derivatives have been incorporated into a range of materials, including those with applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org
The structure of this compound, with its combination of an aromatic phenyl group and a heterocyclic pyrimidine ring, provides a foundation for the synthesis of novel functional materials. The molecule could be polymerized or incorporated into larger conjugated systems to create materials with interesting photophysical or electronic properties. The chiral nature of the molecule could also lead to the development of chiroptical materials, which have applications in areas such as circularly polarized light emission and asymmetric sensing.
Table 3: Applications of Pyrimidine Derivatives in Materials Science
| Pyrimidine Derivative Type | Application | Key Feature | Reference |
| Pyrimidine-based D-A molecules | Blue TADF emitters for OLEDs | Twisted donor-acceptor structure | rsc.org |
| Pyrimidine-functionalized tetrarylethylenes | Multi-responsive fluorescence switch | Aggregation-induced emission | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Photophysical properties | Fused heterocyclic system | mdpi.com |
Application as Molecular Probes in Chemical Biology Research
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. chemscene.com Fluorescent probes, in particular, have revolutionized our understanding of cellular function. nih.gov Pyrimidine and its derivatives have been successfully utilized as core structures in the development of fluorescent probes for various biological targets, including lipid droplets and for sensing metal ions. rsc.orgmdpi.com
This compound possesses the basic scaffold of a potential molecular probe. The pyrimidine ring can act as a fluorophore, and its fluorescence properties could be tuned by further functionalization. The phenylethylamine moiety provides a handle for introducing other functionalities, such as reactive groups for covalent labeling of biomolecules or targeting groups to direct the probe to specific cellular locations. The inherent chirality of the molecule could also be exploited to develop probes that can selectively interact with chiral biological environments.
Table 4: Pyrimidine Derivatives as Molecular Probes
| Probe Type | Target/Application | Principle | Reference |
| Pyrazolo[1,5-a]pyridine-fused pyrimidine | Lipid Droplets | Solvatochromism and turn-on fluorescence | rsc.org |
| CF₃-Substituted Pyrimidines | Bioimaging | Aggregation-induced emission | nih.gov |
| 2-Amino-3-cyanopyridine Derivatives | Toxic Metal Ion Sensing | Fluorescence quenching/enhancement | mdpi.com |
While direct experimental data on the applications of this compound is currently limited, a detailed analysis of its structural components strongly suggests a promising future for this molecule in several areas of advanced chemistry. Its inherent chirality, coupled with the versatile chemistry of the pyrimidine ring, makes it a compelling candidate for further investigation as a chiral building block, a ligand for asymmetric catalysis, a precursor to functional materials, and a molecular probe. The exploration and development of this compound and its derivatives could unlock new possibilities in drug discovery, materials science, and chemical biology.
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on environmental responsibility is driving the development of green and sustainable synthetic methodologies. For the synthesis of N-(1-phenylethyl)pyrimidin-2-amine and related compounds, future research is centered on minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances.
Key approaches in this area include microwave-assisted synthesis, which has been shown to accelerate reaction rates, improve product yields, and reduce environmental pollution for pyrimidine (B1678525) compounds. nanobioletters.comnih.gov This technique often utilizes recyclable organic solvents, aligning with green chemistry principles. nih.gov One-pot, multi-component reactions (MCRs) represent another significant avenue. rsc.org These reactions are inherently efficient, combining several synthetic steps into a single operation, thereby saving time, resources, and reducing waste. acs.orgnih.gov Researchers are also exploring solvent-free reaction conditions, which have been successfully applied to synthesize 2-aminopyrimidine (B69317) derivatives by heating the reactants directly, often with catalytic assistance. mdpi.comrsc.orgnih.gov The use of environmentally benign solvents like water and the application of reusable nanocatalysts are also at the forefront of creating cleaner synthetic pathways for these valuable heterocyclic compounds. mdpi.comrsc.orgresearchgate.net
| Green Synthesis Strategy | Core Principle | Advantages for 2-Aminopyrimidine Synthesis | Supporting Evidence |
| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid and efficient heating. | Faster reaction rates, higher yields, reduced pollution, applicable to pyrimidine analogs. | nanobioletters.comnih.govrsc.org |
| One-Pot, Multi-Component Reactions (MCRs) | Combines multiple reactants in a single vessel to form a complex product. | Increased efficiency, reduced waste, simplified workup, environmentally benign. | rsc.orgacs.orgnih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Eliminates solvent waste, can lead to higher purity, simplified purification. | mdpi.comrsc.orgnih.gov |
| Aqueous Media Synthesis | Uses water as the reaction solvent. | Environmentally safe, low cost, non-flammable. | mdpi.comresearchgate.netresearchgate.net |
| Nanocatalysis | Employs catalysts at the nanometer scale for enhanced reactivity. | High efficiency, catalyst reusability, enables green procedures under mild conditions. | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by transforming how new molecules are designed and optimized. For a scaffold like this compound, these computational tools offer unprecedented opportunities to explore chemical space and predict molecular properties.
| AI/ML Application | Description | Relevance to Compound Design | Supporting Evidence |
| De Novo Design | Generative models (e.g., Chemical Language Models) create novel molecules with specified properties. | Accelerates the invention of new, optimized compounds without human-engineered rules. | nih.govyoutube.com |
| Virtual Screening | AI algorithms screen vast virtual libraries to identify compounds likely to be active against a target. | Drastically reduces the number of compounds that need to be synthesized and tested experimentally. | enamine.netnih.gov |
| Property Prediction (QSAR) | ML models predict biological activity, toxicity, and physicochemical properties from molecular structure. | Enables early-stage filtering of candidates and guides the optimization of lead compounds. | youtube.comnih.govnih.gov |
| Target & Off-Target Prediction | AI platforms predict the likely protein targets and unintended off-targets for a given small molecule. | Helps in understanding a compound's mechanism of action and potential for side effects. | nih.govcas.orgnimml.org |
Exploration of Novel Reactivity and Catalytic Pathways
Discovering new reactions and catalytic systems is fundamental to advancing synthetic chemistry. For this compound and its analogs, future research will likely focus on developing more efficient and versatile methods for their synthesis and modification.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven effective for creating N-aryl substituted 2-aminopyrimidines and will continue to be refined. mdpi.com An innovative "deconstruction-reconstruction" strategy has recently emerged, where the pyrimidine ring is opened and then re-closed with different building blocks, allowing for rapid diversification of the core structure into other valuable heterocycles. nih.gov There is also a strong push towards developing metal-free reaction conditions and utilizing more earth-abundant catalysts like copper and nickel, which are being successfully employed in multi-component reactions to build the pyrimidine scaffold. mdpi.comresearchgate.net The use of highly efficient nanocatalysts is also enabling new types of cyclization reactions under milder, more sustainable conditions. rsc.org
| Catalytic Approach | Description | Application to Pyrimidine Chemistry | Supporting Evidence |
| Palladium Catalysis | Utilizes palladium complexes to facilitate cross-coupling reactions (e.g., Buchwald-Hartwig). | Synthesis of N-aryl-2-aminopyrimidine derivatives. | mdpi.com |
| Deconstruction-Reconstruction | A strategy to cleave the pyrimidine ring and recyclize it with new components. | Allows for core diversification and access to novel heterocyclic analogs. | nih.gov |
| Earth-Abundant Metal Catalysis | Employs catalysts based on metals like copper and nickel. | Used in multicomponent reactions for the primary synthesis of the pyrimidine ring. | mdpi.com |
| Metal-Free Tandem Reactions | Base-promoted reactions that form multiple bonds in a single sequence without a metal catalyst. | Provides access to diverse pyrimidine structures through practical and sustainable methods. | researchgate.net |
| Nanocatalysis | Uses nanoparticle-based catalysts to drive reactions. | Enables efficient pyrimidine ring cyclizations under green conditions. | rsc.org |
Advanced Computational Methods for Predictive Modeling of Chemical Behavior
Beyond the design phase, advanced computational methods are critical for predicting how molecules like this compound will behave in complex chemical and biological environments. These predictive models provide insights that are difficult or impossible to obtain through experimentation alone, thereby accelerating development and reducing late-stage failures.
Molecular docking is a widely used technique to predict the binding orientation and affinity of a molecule within the active site of a protein target. mdpi.com This provides a structural basis for understanding activity and guiding the design of more potent derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models provide a statistical link between chemical structure and biological function, allowing for the prediction of a compound's activity before it is synthesized. youtube.comnih.gov Looking forward, more complex methods like agent-based modeling (ABM) are being developed to simulate entire biological systems, offering a "virtual laboratory" to test how a compound might affect cellular networks and tissue-level processes. nimml.org The integration of diverse data types, such as combining chemical structure information with data from biological assays, is leading to more accurate and robust predictive models. nih.gov
| Computational Method | Predictive Goal | Application in Chemical Research | Supporting Evidence |
| Molecular Docking | Predicts the binding mode and interaction of a ligand with a biological target. | Elucidates structure-activity relationships and guides rational drug design. | mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with physical, chemical, or biological properties. | Predicts the activity or toxicity of novel compounds, prioritizing synthetic efforts. | youtube.comnih.govnih.gov |
| Agent-Based Modeling (ABM) | Simulates the actions and interactions of autonomous agents (e.g., cells) in a system. | Predicts emergent behaviors of complex biological systems in response to a chemical stimulus. | nimml.org |
| Hybrid Descriptor Modeling | Integrates chemical structure descriptors with biological assay data for model building. | Improves the accuracy of predictive models for complex in vivo outcomes like toxicity. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-phenylethyl)pyrimidin-2-amine, and what analytical techniques validate its purity?
- Methodology : A common approach involves cyclocondensation of precursors (e.g., substituted pyrimidine cores) followed by amine coupling. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclization of β-amino crotonates with carbamates . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation. Thermal gravimetric analysis (TGA) can assess stability .
- Key Data :
| Parameter | Method | Reference |
|---|---|---|
| Purity (>95%) | HPLC | |
| Stability (TGA) | Decomposition >200°C |
Q. How can solubility challenges of this compound be addressed during formulation for biological assays?
- Methodology : Solubility is often improved using co-solvents (e.g., DMSO) or surfactants. Structural analogs with trifluoromethyl groups show enhanced solubility in polar solvents due to fluorine’s electronegativity . Pyridine-based catalysts can also optimize reaction conditions to reduce hydrophobic by-products .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine N1-position impact bioactivity, and what coupling strategies are most effective?
- Methodology : Chan–Evans–Lam coupling enables N-arylation/alkylation at the N1-position, introducing diverse substituents (e.g., aryl, alkenyl). Computational docking studies (e.g., molecular dynamics simulations) correlate substituent effects with binding affinity to targets like kinases .
- Case Study : Derivatives with 5-alkoxycarbonyl groups exhibit enhanced enzyme inhibition due to improved steric compatibility .
Q. What contradictions exist in spectroscopic data for this compound derivatives, and how can they be resolved?
- Methodology : Discrepancies in NMR shifts (e.g., aromatic protons) may arise from tautomerism or solvent effects. Comparative analysis using deuterated solvents (CDCl₃ vs. DMSO-d₆) and 2D NMR (COSY, HSQC) clarifies structural assignments . For example, imidazo[1,2-a]pyridine derivatives show distinct splitting patterns in DMSO due to hydrogen bonding .
Methodological Challenges & Solutions
Q. How can reaction yields for this compound synthesis be optimized while minimizing by-products?
- Approach :
- Catalyst Screening : Stannous chloride in DMSO improves regioselectivity for amine coupling .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization steps .
- Data :
| Condition | Yield (%) | By-Products |
|---|---|---|
| SnCl₂/DMSO | 78 | <5% |
| RT, no catalyst | 45 | 20% |
Q. What computational tools predict the pharmacokinetic properties of this compound analogs?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
